Bicyclo[2.2.1]heptane-2,5-diol

Stereochemistry Asymmetric Synthesis Chiral Building Blocks

Researchers procuring under CAS 5888-36-8 face a critical stereochemical risk: this number encompasses three discrete stereoisomers (endo,endo; exo,exo; endo,exo), and undefined mixtures can undermine catalytic reproducibility. This conformationally rigid norbornane-2,5-diol, with its zero-rotatable-bond bicyclic core, delivers predictable spatial orientation of hydroxyl groups essential for demanding synthetic applications. • Key precursor for DIANANE (endo,endo-2,5-diaminonorbornane) chiral ligands with defined metal-chelation geometry • Conformationally locked scaffold for carbocyclic nucleoside synthesis-unachievable with flexible acyclic or monocyclic diols • Validated substrate for lipase-catalyzed enantioselective transesterification studies Stereoisomer composition verified upon request to ensure batch-to-batch consistency.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 5888-36-8
Cat. No. B1617238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]heptane-2,5-diol
CAS5888-36-8
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1C2CC(C1CC2O)O
InChIInChI=1S/C7H12O2/c8-6-2-4-1-5(6)3-7(4)9/h4-9H,1-3H2
InChIKeyYHUQPGPXJUVMNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.1]heptane-2,5-diol (CAS 5888-36-8): Technical Procurement Baseline


Bicyclo[2.2.1]heptane-2,5-diol, also known as 2,5-norbornanediol or norbornane-2,5-diol, is a bridged bicyclic diol with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . The compound features two hydroxyl groups positioned at the 2 and 5 positions of the norbornane scaffold, a rigid and conformationally constrained framework that imparts defined stereochemistry . The compound exists as three stereoisomers—endo,endo; exo,exo; and endo,exo—each possessing distinct spatial orientations of the hydroxyl groups relative to the bicyclic framework [1].

Why Bicyclo[2.2.1]heptane-2,5-diol Cannot Be Arbitrarily Substituted: The Stereochemical Risk


Generic substitution of bicyclo[2.2.1]heptane-2,5-diol with in-class analogs or positional isomers carries a fundamental stereochemical risk that cannot be mitigated without explicit stereoisomer specification. The compound possesses four stereocenters (two defined by the hydroxyl-bearing carbons at positions 2 and 5), yielding three discrete stereoisomers with distinct endo/exo configurations [1]. Commercial listings under CAS 5888-36-8 typically refer to undefined stereoisomeric mixtures rather than single-isomer products, meaning two suppliers offering the same CAS number may deliver materially different stereochemical compositions . This heterogeneity directly impacts any application where the spatial orientation of the hydroxyl groups governs reactivity—including asymmetric catalysis, molecular recognition, and polymer crosslinking—making stereoisomer identity a non-negotiable procurement specification [2].

Quantitative Differentiation Evidence for Bicyclo[2.2.1]heptane-2,5-diol Selection


Stereoisomer Identity Determines Synthetic Utility: The Exo-Endo vs. Endo-Endo Differentiation

The bicyclo[2.2.1]heptane-2,5-diol scaffold exists as three distinct stereoisomers: 2-exo-5-exo, 2-exo-5-endo, and 2-endo-5-endo [1]. Lithium aluminum tri-t-butoxy hydride reduction of the 2,5-dione precursor yields specifically the 2-endo-5-endo isomer, whereas alternative synthetic routes produce the exo-endo isomer or mixtures thereof [1]. This stereochemical identity directly controls the compound's suitability for downstream applications: the endo,endo-2,5-diaminonorbornane (DIANANE) scaffold—derived from the endo,endo-diol—serves as a privileged C2-symmetric chiral ligand framework in asymmetric catalysis .

Stereochemistry Asymmetric Synthesis Chiral Building Blocks

Conformational Rigidity Distinguishes Norbornane-2,5-diol from Flexible-Chain Diols

The bicyclo[2.2.1]heptane framework provides a conformationally locked scaffold where the relative orientation of the 2- and 5-hydroxyl groups is fixed by the rigid carbon skeleton . In contrast, acyclic 1,5-diols or even monocyclic cyclohexane-1,4-diols possess conformational flexibility and can adopt multiple low-energy rotamers, introducing ambiguity in the spatial presentation of hydrogen-bonding donors [1]. This rigidity has been exploited in the design of conformationally locked carbocyclic nucleosides, where the fixed geometry of the 3-(hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol scaffold enforces a specific nucleoside conformation relevant to antiviral activity [2].

Conformational Analysis Molecular Recognition Scaffold Design

Lipase Enantioselectivity Enables Kinetic Resolution of Racemic Bicyclo[2.2.1]heptane-2,5-diol

Lipase YS (from Candida rugosa) catalyzes the enantioselective transesterification of racemic bicyclo[2.2.1]heptane-2,5-diol, demonstrating that the rigid bicyclic framework is recognized by enzymatic active sites in a stereodiscriminating manner [1]. The enzyme distinguishes between enantiomeric forms of the diol scaffold, enabling the preparation of optically active intermediates [1]. In contrast, the related bicyclo[2.2.2]octane-2,5-diol scaffold exhibits different enantioselectivity patterns with the same lipase, underscoring that even subtle changes in the bridged framework alter enzyme recognition [2].

Biocatalysis Enantioselective Synthesis Kinetic Resolution

Polymerizable Diester Monomers: Norbornane-2,5-diol as a Rigid Diol Core for Specialty Polymers

Norbornane-2,5-diol has been successfully converted to mixed acetic-acrylic acid diesters via BF3·O(C2H5)2-catalyzed addition of acrylic acids to 5-acetoxy- and 5-acetoxymethylnorborn-2-ene precursors [1]. These diesters represent new monomers for polymer synthesis, wherein the rigid bicyclic core imparts structural constraints to the resulting polymer backbone [1]. In contrast to flexible diol-derived monomers (e.g., ethylene glycol dimethacrylate), the norbornane core restricts segmental motion, potentially influencing glass transition temperature, thermal stability, and crosslink density in cured networks [2].

Polymer Chemistry Monomer Synthesis Crosslinking Agents

C2-Symmetric Chiral Ligand Precursor: DIANANE Derived from endo,endo-2,5-Diol

The endo,endo-2,5-diaminonorbornane (DIANANE) chiral ligand scaffold is directly derived from the endo,endo stereoisomer of bicyclo[2.2.1]heptane-2,5-diol . DIANANE represents a C2-symmetric diamine ligand class that has been successfully applied in asymmetric catalytic C-C bond-forming reactions . The rigid bicyclic framework enforces a fixed spatial relationship between the two amino groups, ensuring predictable chelation geometry with transition metals . In contrast, the exo,exo or exo,endo diol isomers cannot be converted to the DIANANE scaffold with the same stereochemical outcome, as the amino group orientation would differ fundamentally .

Asymmetric Catalysis Chiral Ligands Organometallic Chemistry

Validated Application Scenarios for Bicyclo[2.2.1]heptane-2,5-diol Procurement


Synthesis of DIANANE-Type C2-Symmetric Chiral Ligands for Asymmetric Catalysis

Procurement of bicyclo[2.2.1]heptane-2,5-diol with specified endo,endo stereochemistry is essential for synthesizing DIANANE (endo,endo-2,5-diaminonorbornane) chiral ligands. The rigid bicyclic framework provides a stereochemically defined scaffold that enforces predictable metal-chelation geometry in asymmetric catalytic applications. Researchers developing new asymmetric transformations should explicitly verify stereoisomer composition prior to purchase, as CAS 5888-36-8 alone does not guarantee the required endo,endo configuration .

Construction of Conformationally Locked Carbocyclic Nucleoside Analogs

The zero-rotatable-bond nature of the norbornane-2,5-diol core makes it uniquely suited for synthesizing conformationally locked carbocyclic nucleosides [1]. In these applications, the fixed spatial orientation of the hydroxyl groups enforces a specific nucleoside conformation that cannot be achieved with flexible acyclic or monocyclic diol alternatives. This application scenario requires the diol as a rigid scaffold building block, not as a terminal product.

Kinetic Resolution Studies Using Lipase Biocatalysts

Racemic bicyclo[2.2.1]heptane-2,5-diol serves as a substrate for lipase-catalyzed enantioselective transesterification, enabling the preparation of optically enriched intermediates [2]. The demonstrated enzyme recognition of the rigid bicyclic framework validates its use in biocatalytic studies where substrate stereodiscrimination is under investigation.

Rigid-Core Diester Monomers for Specialty Polymer Synthesis

Norbornane-2,5-diol can be derivatized to mixed acetic-acrylic acid diesters that function as monomers for polymers requiring restricted backbone mobility [3]. The bicyclic core imparts conformational constraints not available from flexible diol-derived monomers, potentially influencing thermal and mechanical properties of the resulting materials.

Quote Request

Request a Quote for Bicyclo[2.2.1]heptane-2,5-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.